2-(1-Phenylethyl)morpholine
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Overview
Description
2-(1-Phenylethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine, characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)morpholine typically involves the reaction of morpholine with 1-phenylethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in the 1-phenylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylethyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Phenylethyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)morpholine involves its interaction with specific molecular targets. The phenylethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the phenylethyl group.
N-Phenylmorpholine: A similar compound with a phenyl group directly attached to the nitrogen atom.
2-(2-Phenylethyl)morpholine: A structural isomer with the phenylethyl group attached at a different position.
Uniqueness
2-(1-Phenylethyl)morpholine is unique due to the specific positioning of the phenylethyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1-phenylethyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)12-9-13-7-8-14-12/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
WPCWOEDZTDHRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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